molecular formula C8H12N2O B087055 (4-Methoxybenzyl)hydrazine CAS No. 140-69-2

(4-Methoxybenzyl)hydrazine

Cat. No. B087055
CAS RN: 140-69-2
M. Wt: 152.19 g/mol
InChI Key: AQURFXLIZXOCLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (4-Methoxybenzyl)hydrazine typically involves reactions with hydrazine or hydrazine derivatives. For example, the synthesis of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide was achieved by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol, highlighting a common synthetic approach involving aldehyde and hydrazine or its derivatives (Channar et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds derived from (4-Methoxybenzyl)hydrazine is often elucidated using spectroscopic techniques like FT-IR, NMR, and single crystal X-ray diffraction. These techniques have confirmed various structural aspects, including crystallography and molecular symmetry (Duan, Zheng, & Zhou, 2005).

Chemical Reactions and Properties

(4-Methoxybenzyl)hydrazine derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff bases. These reactions are fundamental for synthesizing numerous biologically active compounds, demonstrating the versatility and reactivity of these hydrazine derivatives (Subramanian, Sundaraganesan, & Jayabharathi, 2010).

Scientific Research Applications

Protection of Oilseed Crops

  • Field : Agricultural Science
  • Application : Hydrazide–hydrazones are used as potent growth inhibition agents of laccase-producing phytopathogenic fungi, which are useful in the protection of oilseed crops .
  • Method : Thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin were tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
  • Results : The highest antifungal activity showed derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

  • Field : Organic Chemistry
  • Application : Hydrazide-based compounds, including hydrazones, quinazolines, and Schiff bases, are synthesized for their broad spectrum of biological activities .
  • Method : The synthesis of these compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results : The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Organic Synthesis with 4-Methoxybenzyl Esters

  • Field : Organic Chemistry
  • Application : 4-Methoxybenzyl esters are used in organic synthesis . They are known as an inexpensive “workhorse” protecting group .
  • Method : To protect the carboxylate group, the 4-methoxybenzyl (PMB) ester is introduced under a number of mild reaction conditions . The protecting groups are then unmasked at strategic points later in the synthetic route .
  • Results : The choice of protecting group is often a key decision, as problems with their introduction or removal may affect the viability of the synthetic sequence . Therefore, efforts have been focused on developing reliable systems that have sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired .

Organic Synthesis with 4-Methoxybenzyl Esters

  • Field : Organic Chemistry
  • Application : 4-Methoxybenzyl esters are used in organic synthesis . They are known as an inexpensive “workhorse” protecting group .
  • Method : To protect the carboxylate group, the 4-methoxybenzyl (PMB) ester is introduced under a number of mild reaction conditions . The protecting groups are then unmasked at strategic points later in the synthetic route .
  • Results : The choice of protecting group is often a key decision, as problems with their introduction or removal may affect the viability of the synthetic sequence . Therefore, efforts have been focused on developing reliable systems that have sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired .

Safety And Hazards

“(4-Methoxybenzyl)hydrazine” is classified as a dangerous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(4-methoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURFXLIZXOCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274570
Record name (4-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxybenzyl)hydrazine

CAS RN

140-69-2
Record name [(4-Methoxyphenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methoxybenzyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
E Schütznerová, I Popa, V Kryštof, H Koshino… - Tetrahedron, 2012 - Elsevier
(2,4-Dimethoxybenzyl)hydrazine (DmbNHNH 2 ) was utilized in the synthesis of Dmb-protected 4-((3,5-diamino-1H-pyrazol-4-yl)diazenyl)phenols. This unambiguous protection of the …
Number of citations: 13 www.sciencedirect.com
H Raju, TS Nagamani, S Chandrappa… - Journal of Enzyme …, 2010 - Taylor & Francis
A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides 9(a–h) were synthesized to determine their antibacterial and antifungal activities as …
Number of citations: 7 www.tandfonline.com
B Zheng, Y Peng, W Wu, J Ma, Y Zhang… - Archiv der …, 2019 - Wiley Online Library
A series of pyrazolo[3,4‐b]pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5'‐monophosphate‐activated protein kinase (…
Number of citations: 7 onlinelibrary.wiley.com
Z Shang, Q Chu, S Tan - Synthesis, 2015 - thieme-connect.com
An efficient and versatile metal-free synthesis of 1,3,4-oxadiazoles from N′-(arylmethyl)hydrazides or 1-(arylmethyl)-2-(arylmethylene)hydrazines through oxidative dehydrogenation is …
Number of citations: 21 www.thieme-connect.com
A Samzadeh-Kermani - New Journal of Chemistry, 2018 - pubs.rsc.org
A novel synthesis of benzyl hydrazines through oxidative amination of benzylic C–H bonds has been developed. The resulting aminated products are accessed directly from the …
Number of citations: 10 pubs.rsc.org
B Zheng, Y Peng, W Wu, J Ma, Y Zhang, Y Guo, S Sun… - wnt-inhibitors.com
A series of pyrazolo [3, 4‐b] pyridine derivatives were designed, synthesized, and evaluated for their activation activity toward adenosine 5’‐monophosphate‐activated protein kinase (…
Number of citations: 0 wnt-inhibitors.com
Z Konteatis, J Travins, S Gross, K Marjon… - Journal of Medicinal …, 2021 - ACS Publications
The metabolic enzyme methionine adenosyltransferase 2A (MAT2A) was recently implicated as a synthetic lethal target in cancers with deletion of the methylthioadenosine …
Number of citations: 36 pubs.acs.org
M Wrobel - 2014 - edoc.ub.uni-muenchen.de
Benzodiazepines are psychoactive drugs with anxiolytic, sedative, skeletal muscle relaxant and amnestic properties. Recently triazolobenzodiazepines have been also described as …
Number of citations: 5 edoc.ub.uni-muenchen.de
S Sidique, SA Shiryaev, BI Ratnikov, A Herath… - Bioorganic & medicinal …, 2009 - Elsevier
West Nile Virus (WNV) is a potentially deadly mosquito-borne flavivirus which has spread rapidly throughout the world. Currently there is no effective vaccine against flaviviral infections. …
Number of citations: 70 www.sciencedirect.com
KN Sanghavi, MN Kher… - Journal of Heterocyclic …, 2023 - Wiley Online Library
An efficient, facile and regioselective route has been utilized for the synthesis of novel series of 5‐(5‐amino‐1H‐pyrazol‐3‐yl)‐1,3‐dimethyl‐1,3‐dihydro‐2H‐benzo[d]imidazol‐2‐one …
Number of citations: 2 onlinelibrary.wiley.com

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